N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
This compound is a substituted ethanediamide featuring two distinct aromatic moieties: a 4-methoxyphenyl group linked to a morpholine ring and a 3-(methylsulfanyl)phenyl group. Ethanediamides are known for their versatility in medicinal chemistry, often serving as protease inhibitors or kinase modulators due to their ability to mimic peptide bonds .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-28-18-8-6-16(7-9-18)20(25-10-12-29-13-11-25)15-23-21(26)22(27)24-17-4-3-5-19(14-17)30-2/h3-9,14,20H,10-13,15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVUWKXQMMQRIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)SC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-methoxyphenylglyoxal and morpholine, followed by the addition of 3-(methylsulfanyl)aniline. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Meldrum’s acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N’-[3-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several ethanediamide derivatives, as highlighted below:
Key Observations :
Inferences :
- The methylsulfanyl group could modulate cytochrome P450 interactions differently than hydroxyl or methoxy groups .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. Its unique structure includes a methoxyphenyl group, a morpholinyl group, and a methylsulfanyl phenyl moiety, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 426.46 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The following mechanisms have been proposed based on available studies:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Binding : It has the potential to bind to receptors that regulate various physiological processes, which could result in therapeutic effects.
- Cytotoxic Effects : The nitro group in the structure may undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxicity.
Biological Activity Findings
Research has shown various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the morpholine moiety may enhance its antimicrobial activity, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects : Some studies suggest that the compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Studies
-
Anticancer Study :
- A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis via mitochondrial pathways.
-
Antimicrobial Study :
- In vitro tests revealed that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide, and how can purity be ensured?
- Methodology : Multi-step organic synthesis is typically employed, starting with preparation of intermediates such as 4-methoxyphenylethylamine and 3-(methylsulfanyl)aniline. Coupling agents like EDC or HATU are used for amide bond formation under anhydrous conditions (DMF or dichloromethane). Critical steps include:
- Intermediate isolation : Column chromatography or recrystallization to remove by-products .
- Purity verification : HPLC (≥95% purity) and NMR (1H/13C) for structural confirmation .
- Optimization : Reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for amine:carbonyl) are key to minimizing side reactions .
Q. How can the structural integrity of this compound be validated experimentally?
- Analytical techniques :
- NMR spectroscopy : 1H NMR (δ 7.2–7.4 ppm for aromatic protons; δ 3.7–4.1 ppm for morpholine and methoxy groups) and 13C NMR (carbonyl signals at ~170 ppm) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+ ~500–520 Da) .
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguities in morpholine and ethylamide linkages .
Q. What preliminary biological screening assays are suitable for this compound?
- Target identification : Enzymatic assays (e.g., kinase inhibition) due to morpholine’s role in ATP-binding pocket interactions .
- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
- Solubility assessment : Use of DMSO stock solutions (≤10 mM) with PBS dilution to avoid precipitation in cell-based assays .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side-product formation?
- Reaction optimization :
- Catalyst screening : Use of DMAP or HOAt to enhance coupling efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- In-situ monitoring : TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .
- Contradiction resolution : Discrepancies in reported yields (30–70%) may arise from varying purification techniques; orthogonal methods (HPLC vs. column chromatography) should be compared .
Q. How should researchers address contradictory data in biological activity studies?
- Case example : If one study reports anticancer activity (IC50 = 5 µM) while another shows no effect:
- Dosage validation : Confirm compound stability in assay media (e.g., pH 7.4 buffer) via LC-MS .
- Cell line specificity : Test across multiple lineages (e.g., solid vs. hematologic tumors) .
- Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended targets .
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme inhibition assays : Pre-incubation with NADPH to assess redox-dependent activation (methylsulfanyl group may act as a leaving group) .
- Molecular docking : Morpholine and methoxyphenyl groups likely interact with hydrophobic pockets in kinases (e.g., PI3K or MAPK pathways) .
- Metabolite identification : LC-MS/MS to detect reduced or oxidized derivatives in cellular lysates .
Q. How does structural modification of the methylsulfanyl group impact bioactivity?
- Comparative analysis :
- Replace with sulfonyl (-SO2-) : Synthesize analog via oxidation (H2O2/acetic acid) and compare cytotoxicity .
- Replace with halogen (-Cl/-F) : Assess changes in logP and membrane permeability .
- Data interpretation : Increased hydrophilicity (sulfonyl) may reduce cellular uptake but improve solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
